molecular formula C19H24O2 B159171 Androsta-1,4-diene-3,17-dione CAS No. 897-06-3

Androsta-1,4-diene-3,17-dione

Cat. No. B159171
CAS RN: 897-06-3
M. Wt: 284.4 g/mol
InChI Key: LUJVUUWNAPIQQI-QAGGRKNESA-N
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Description

Androsta-1,4-diene-3,17-dione, also known as 1,4-Androstadiene-3,17-dione or Androstadienedione, is an analytical reference standard categorized as an anabolic androgenic steroid . It is a precursor in the synthesis of boldenone and has been used to enhance athletic performance . It is a prohormone that converts to an active steroid through the 17bHSD enzyme .


Synthesis Analysis

A new method for the aromatization of ring A in androsta-1,4-diene-3,17-dione, available from sterols by means of the microbiological degradation of the side chain, was developed . The method consists of the reduction of androsta-1,4-diene-3,17-dione to the corresponding dienediol followed by double C,O-deprotonation of ring A .


Molecular Structure Analysis

The molecular formula of Androsta-1,4-diene-3,17-dione is C19H24O2 . It is a 17-keto anabolic steroid .


Chemical Reactions Analysis

Microbial dehydrogenation involving C-1,2 positions is one of the most important reactions of the steroid biotransformation . This reaction is catalyzed by a 3-oxosteroid 1-dehydrogenase, which is a type of keto steroid dehydrogenase enzyme (KSTD) with E.C. number 1.3.99.4 .


Physical And Chemical Properties Analysis

Androsta-1,4-diene-3,17-dione has a molecular weight of 284.39 . It is a 17-keto anabolic steroid .

Scientific Research Applications

Mechanism of Action

Target of Action

Androsta-1,4-diene-3,17-dione (ADD) is a key intermediate for the organic synthesis of a variety of female sex hormones such as estrone, estradiol, estriol, and other related derivatives . It is a prohormone that converts to an active steroid through the 17bHSD enzyme .

Mode of Action

ADD is a metabolite of progesterone and is useful in forming pharmaceutically important steroids . It is biosynthetically transformed from phytosterols by Mycobacterium strains .

Biochemical Pathways

The primary pathway involves the conversion of 17α-hydroxypregnenolone to DHEA by way of 17,20-lyase, with subsequent conversion of DHEA to ADD via the enzyme 3β-hydroxysteroid dehydrogenase . The key enzyme that enables the biotransformation of 4-androstene-3,17-dione (AD) to ADD is 3-phytosterone-9α-hydroxylase (KSH), which consists of two components: a terminal oxygenase (KshA) and ferredoxin reductase (KshB) .

Result of Action

The result of ADD’s action is the production of a variety of female sex hormones such as estrone, estradiol, estriol, and other related derivatives . These hormones play crucial roles in various physiological processes, including the regulation of the menstrual cycle, maintenance of pregnancy, and development of secondary sexual characteristics.

Action Environment

The action of ADD can be influenced by various environmental factors. For instance, the efficiency of its biotransformation from cholesterol can be affected by the presence of certain bacteria. In one study, a newly isolated actinomycete, Gordonia neofelifaecis, was used to selectively degrade the side-chain of cholesterol, resulting in a high conversion rate (87.2%) of cholesterol to ADD . This indicates that the microbial environment can significantly influence the action and efficacy of ADD.

Safety and Hazards

Androsta-1,4-diene-3,17-dione is possibly unsafe. It’s been linked with serious side effects, including increased risk of breast, pancreatic, and prostate cancer . It may cause harm to breast-fed children and may damage fertility or the unborn child .

Future Directions

Currently, microbial biotransformations are extensively being exploited for large-scale production of basic intermediates such as androstenedione (AD), ADD, and several types of hydroxylated derivatives of androstane compounds . This suggests a promising future direction in enhancing the ADD production in the pharmaceutical industry .

properties

IUPAC Name

(8R,9S,10R,13S,14S)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h7,9,11,14-16H,3-6,8,10H2,1-2H3/t14-,15-,16-,18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUJVUUWNAPIQQI-QAGGRKNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2=O)CCC4=CC(=O)C=CC34C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=CC(=O)C=C[C@]34C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00862463
Record name Androsta-1,4-diene-3,17-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00862463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Boldione
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003422
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Androsta-1,4-diene-3,17-dione

CAS RN

897-06-3
Record name Androsta-1,4-diene-3,17-dione
Source CAS Common Chemistry
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Record name Boldione
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Boldione
Source DrugBank
URL https://www.drugbank.ca/drugs/DB07373
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Record name Androsta-1,4-diene-3,17-dione
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Record name Androsta-1,4-diene-3,17-dione
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Record name BOLDIONE
Source FDA Global Substance Registration System (GSRS)
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Record name Boldione
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003422
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

Name
CC12C=CC(=O)C=C1C=CC1C2CCC2(C)C(=O)CCC12
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
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reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: Androsta-1,4-diene-3,17-dione (ADD) has the molecular formula C19H24O2 and a molecular weight of 284.39 g/mol. [, , ]

A: ADD can be characterized using various spectroscopic techniques, including UV spectroscopy, IR spectroscopy, proton nuclear magnetic resonance (PMR) spectroscopy, and mass spectrometry. [, ] Mass spectrometry techniques, such as mass analyzed ion kinetic energy (MIKE) spectrometry and selected metastable ion monitoring, allow for sensitive detection and quantification of ADD, even in complex mixtures like fermentation broths. []

A: ADD can be efficiently produced via microbial transformation of cholesterol using microorganisms like Mycobacterium species. This biotransformation process involves the selective cleavage of the side chain of sterols, primarily at the C-17 position. [, , ]

A: Several factors can influence the biotransformation process, including the type and concentration of substrate, the presence of enzyme inhibitors (e.g., α,α′-dipyridyl), the microbial strain used, temperature, pH, and the addition of surfactants like lecithin or Tween 80 to enhance substrate solubility. [, , , ]

A: Lecithin, a mixture of phospholipids, can enhance the biotransformation of cholesterol to ADD by forming stable colloids with cholesterol in an aqueous medium, thus improving substrate solubility and availability for microbial uptake. []

A: Studies on analogues of ADD with modifications to the D-ring have shown that alterations like reduction, removal of the carbonyl group, or conversion to a gamma-butyrolactone result in a relatively small decrease in affinity for and rate of inactivation of aromatase. This suggests that hydrogen bonding to the D-ring oxygen might not be crucial for binding. []

A: Opening the D-ring of ADD analogues, effectively converting the cyclopentane ring to an alkyl chain, significantly reduces their affinity for aromatase. This decrease in affinity is likely due to steric hindrance caused by the flexible alkyl chain interfering with the inhibitor's binding to the enzyme. []

A: Under anoxic conditions, Steroidobacter denitrificans initially oxidizes testosterone to 1-dehydrotestosterone, which is then further converted to ADD. Additionally, androst-4-en-3,17-dione can also be directly produced from testosterone by this bacterium. []

A: While the initial steps of anoxic testosterone degradation by S. denitrificans resemble those of the oxic pathway observed in Comamonas testosteroni, subsequent steps diverge significantly. In the anoxic pathway, a reduction reaction occurs at C-4 and C-5 of ADD, followed by a novel hydration reaction introducing a hydroxyl group to the C-1α position of C19 steroid substrates. []

A: ADD is a crucial intermediate in the synthesis of various steroid drugs, particularly in the production of sex hormones and corticosteroids. [, , ] One notable example is its use in the synthesis of exemestane, a drug employed in the treatment of estrogen-dependent breast cancer. [, , ]

A: The fadA5 gene in Mycobacterium tuberculosis is involved in the production of ADD and androst-4-ene-3,17-dione from cholesterol. Studying the fadA5 mutant strain, which is defective in this process, can provide insights into the role of cholesterol metabolism in M. tuberculosis infection and potentially lead to new drug targets. []

A: Analytical methods, particularly chromatographic techniques coupled with mass spectrometry, are commonly employed for the detection and quantification of ADD in various matrices. These methods are rigorously validated to ensure accuracy, precision, and specificity, adhering to established guidelines and regulatory requirements. [, , , ]

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